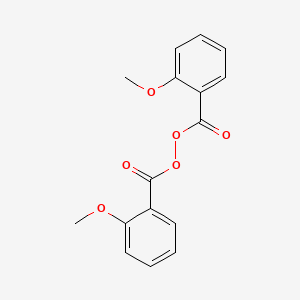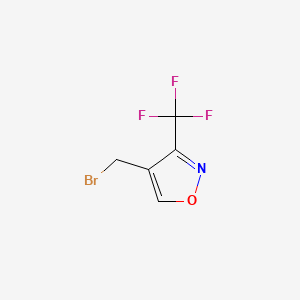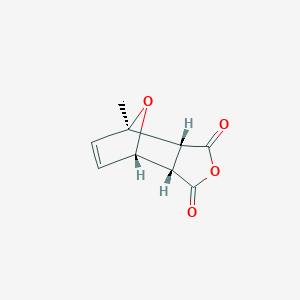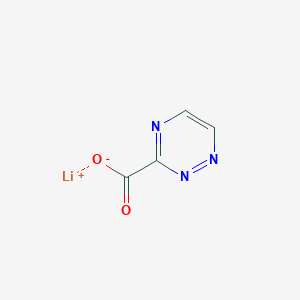
Bis(2-methoxybenzoyl) Peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methoxybenzoyl) Peroxide: is an organic peroxide compound with the molecular formula C16H14O6. It is primarily used as an initiator in radical polymerization processes due to its ability to decompose and generate free radicals. This compound is characterized by its two benzoyl groups connected by a peroxide linkage, with methoxy substituents on the benzene rings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(2-methoxybenzoyl) Peroxide can be synthesized through the reaction of 2-methoxybenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the peroxide bond forming between the two benzoyl groups .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of 2-methoxybenzoyl chloride with hydrogen peroxide. The process is carefully monitored to ensure the safe handling of the peroxide, as it can be prone to decomposition under certain conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-methoxybenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization processes, making the compound valuable in the production of polymers .
Common Reagents and Conditions: The decomposition of this compound can be induced by heat or redox reactions. Common reagents used in these reactions include reducing agents and other peroxides .
Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which can further react to form polymer chains or cross-linked polymer networks .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis(2-methoxybenzoyl) Peroxide is used as an initiator for radical polymerization, aiding in the synthesis of various polymers and copolymers .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s ability to generate free radicals can be utilized in research involving oxidative stress and radical-induced reactions .
Industry: Industrially, this compound is employed in the production of plastics, resins, and other polymeric materials. Its role as a polymerization initiator is crucial in manufacturing processes .
Wirkmechanismus
Mechanism: The mechanism of action of Bis(2-methoxybenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of two benzoyloxy radicals. These radicals can initiate polymerization by reacting with monomers to form polymer chains .
Molecular Targets and Pathways: The primary molecular targets of the radicals generated from this compound are the double bonds in monomers, which undergo addition reactions to form polymers .
Vergleich Mit ähnlichen Verbindungen
Benzoyl Peroxide: Similar in structure but lacks the methoxy substituents.
Bis(methanesulfonyl) Peroxide: Another peroxide compound used as an oxidizing agent in organic synthesis.
Uniqueness: Bis(2-methoxybenzoyl) Peroxide is unique due to the presence of methoxy groups, which can influence its reactivity and stability compared to other peroxides. This makes it particularly useful in specific polymerization processes where controlled radical generation is required .
Eigenschaften
CAS-Nummer |
30930-45-1 |
|---|---|
Molekularformel |
C16H14O6 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
(2-methoxybenzoyl) 2-methoxybenzenecarboperoxoate |
InChI |
InChI=1S/C16H14O6/c1-19-13-9-5-3-7-11(13)15(17)21-22-16(18)12-8-4-6-10-14(12)20-2/h3-10H,1-2H3 |
InChI-Schlüssel |
WOTCBNVQQFUGLX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)OOC(=O)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Butyl-3h-imidazo[4,5-c]pyridin-4(5h)-one](/img/structure/B15331175.png)


![Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331210.png)
![5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B15331211.png)
![1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15331220.png)





